![molecular formula C22H21N3O3S B2975529 1-cyclopropyl-6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 2034238-63-4](/img/structure/B2975529.png)
1-cyclopropyl-6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
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Description
1-cyclopropyl-6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives structurally related to the specified compound, particularly those incorporating azole and oxazolidinone frameworks, exhibit significant antibacterial properties. For instance, nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents have been developed to expand the spectrum of activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. These compounds demonstrate the potential for combating infections caused by fastidious Gram-negative bacteria, showcasing their therapeutic application in addressing antibiotic resistance (Genin et al., 2000).
Synthesis and Characterization
The synthesis of nitrogen-carbon-linked azolylphenyl oxazolidinone antibacterial agents highlights the methodology for preparing compounds with potential antibacterial activity. This includes the use of various azole moieties to modify the antibacterial efficacy of these agents, indicating a pathway for synthesizing related compounds (Genin et al., 2000).
Anticancer and Anti-inflammatory Properties
Compounds featuring azetidinone, pyrrolidine, and thiazole derivatives have been explored for their anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have shown promise as anticancer and anti-5-lipoxygenase agents, suggesting potential therapeutic applications in cancer treatment and inflammation management (Rahmouni et al., 2016).
Antimycobacterial and DNA Cleavage Efficiency
Azo molecules derived from 2-aminothiazole have demonstrated significant antimycobacterial activity and DNA cleavage efficiency, offering potential applications in treating tuberculosis and other mycobacterial infections, as well as in genetic research and drug development (Ravi et al., 2020).
Antidepressant and Nootropic Agents
Spirothiazolidine analogs have been synthesized and evaluated for their potential as antidepressant and nootropic agents, indicating the compound's relevance in neuropharmacological research and therapy for mood disorders and cognitive impairment (Thomas et al., 2016).
properties
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-14-9-17(10-20(26)25(14)16-7-8-16)28-18-11-24(12-18)22(27)19-13-29-21(23-19)15-5-3-2-4-6-15/h2-6,9-10,13,16,18H,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKMEILWCGMKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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